molecular formula C13H13NO2 B1447548 3-Amino-2-(naphthalen-1-yl)propanoic acid CAS No. 100393-37-1

3-Amino-2-(naphthalen-1-yl)propanoic acid

Cat. No.: B1447548
CAS No.: 100393-37-1
M. Wt: 215.25 g/mol
InChI Key: ZWJNCOMXRFGWCT-UHFFFAOYSA-N
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Description

3-Amino-2-(naphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C13H13NO2 It is a derivative of alanine, where the hydrogen atom on the alpha carbon is replaced by a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(naphthalen-1-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and alanine derivatives.

    Reaction Conditions: The naphthalene derivative is subjected to a Friedel-Crafts acylation reaction to introduce the propanoic acid moiety. This is followed by an amination reaction to introduce the amino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(naphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthyl group to a dihydronaphthyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation Products: Naphthoquinone derivatives.

    Reduction Products: Dihydronaphthyl derivatives.

    Substitution Products: Various substituted naphthylalanine derivatives.

Scientific Research Applications

3-Amino-2-(naphthalen-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-2-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets. The naphthyl group enhances its binding affinity to certain receptors and enzymes, leading to modulation of biological pathways. The amino group can form hydrogen bonds with target molecules, further stabilizing the compound-receptor complex.

Comparison with Similar Compounds

  • 2-Amino-3-(naphthalen-2-yl)propanoic acid
  • 1-Naphthyl-L-alanine

Comparison:

  • Structural Differences: While 3-Amino-2-(naphthalen-1-yl)propanoic acid has the naphthyl group at the 1-position, similar compounds may have the naphthyl group at different positions, affecting their chemical properties and reactivity.
  • Unique Properties: The specific positioning of the naphthyl group in this compound imparts unique steric and electronic effects, making it distinct in its reactivity and binding characteristics.

Properties

IUPAC Name

3-amino-2-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-8-12(13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJNCOMXRFGWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-(naphthalen-1-yl)propanoic acid
Reactant of Route 2
3-Amino-2-(naphthalen-1-yl)propanoic acid
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3-Amino-2-(naphthalen-1-yl)propanoic acid
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3-Amino-2-(naphthalen-1-yl)propanoic acid
Reactant of Route 6
3-Amino-2-(naphthalen-1-yl)propanoic acid

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